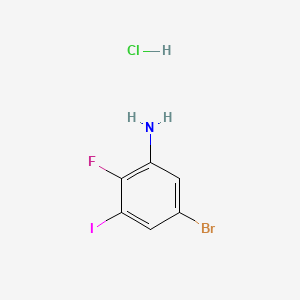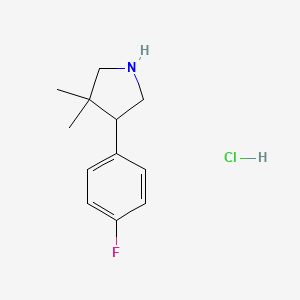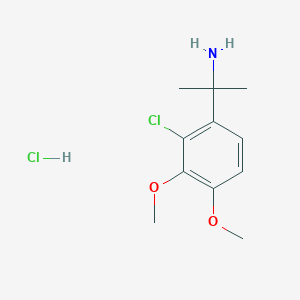
2-(2-(Tert-butoxy)ethoxy)ethane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(Tert-butoxy)ethoxy)ethane-1-sulfonyl chloride is an organic compound characterized by its sulfonyl chloride functional group. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of other sulfonyl-containing compounds. Its structure includes a tert-butoxy group, which provides steric hindrance and influences its reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Tert-butoxy)ethoxy)ethane-1-sulfonyl chloride typically involves the reaction of 2-(2-(tert-butoxy)ethoxy)ethanol with chlorosulfonic acid. The reaction proceeds as follows:
Starting Material: 2-(2-(Tert-butoxy)ethoxy)ethanol
Reagent: Chlorosulfonic acid (HSO₃Cl)
Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride product.
The reaction mechanism involves the nucleophilic attack of the hydroxyl group on the sulfur atom of chlorosulfonic acid, followed by the elimination of hydrogen chloride to form the sulfonyl chloride product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and heat management. The use of automated systems can help control reaction parameters such as temperature, pressure, and reagent flow rates, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(Tert-butoxy)ethoxy)ethane-1-sulfonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: Although less common, reduction of the sulfonyl chloride group can yield sulfinyl or sulfhydryl compounds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Conditions: Reactions are typically carried out in aprotic solvents such as dichloromethane or acetonitrile, under mild to moderate temperatures.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by hydrolysis.
Applications De Recherche Scientifique
2-(2-(Tert-butoxy)ethoxy)ethane-1-sulfonyl chloride has several applications in scientific research:
Biology: Employed in the synthesis of sulfonamide-based inhibitors, which are important in the study of enzyme function and inhibition.
Medicine: Utilized in the development of pharmaceuticals, particularly those involving sulfonamide moieties, which are known for their antibacterial and diuretic properties.
Industry: Applied in the production of specialty chemicals and materials, including surfactants and polymers.
Mécanisme D'action
The mechanism by which 2-(2-(Tert-butoxy)ethoxy)ethane-1-sulfonyl chloride exerts its effects is primarily through its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to modify other molecules by forming strong sulfonyl linkages, which can alter the biological activity, solubility, and stability of the target compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonyl Chloride: A simpler sulfonyl chloride with similar reactivity but lacking the bulky tert-butoxy group.
Benzenesulfonyl Chloride: Contains an aromatic ring, which influences its reactivity and applications.
Trifluoromethanesulfonyl Chloride: Known for its strong electron-withdrawing trifluoromethyl group, which enhances its reactivity.
Uniqueness
2-(2-(Tert-butoxy)ethoxy)ethane-1-sulfonyl chloride is unique due to the presence of the tert-butoxy group, which provides steric hindrance and can influence the selectivity and outcome of reactions. This makes it particularly useful in applications where controlled reactivity is desired.
Propriétés
Formule moléculaire |
C8H17ClO4S |
|---|---|
Poids moléculaire |
244.74 g/mol |
Nom IUPAC |
2-[2-[(2-methylpropan-2-yl)oxy]ethoxy]ethanesulfonyl chloride |
InChI |
InChI=1S/C8H17ClO4S/c1-8(2,3)13-5-4-12-6-7-14(9,10)11/h4-7H2,1-3H3 |
Clé InChI |
LJCUXGIEFWKDIA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OCCOCCS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{3-Benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonan-1-yl}methanol](/img/structure/B13521164.png)
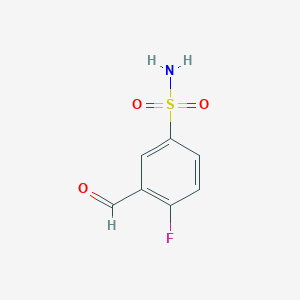


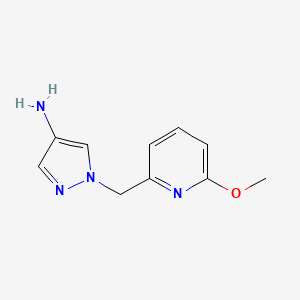
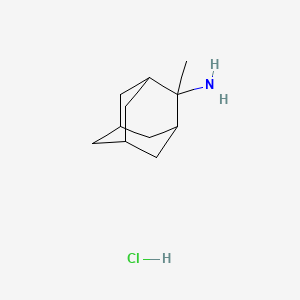

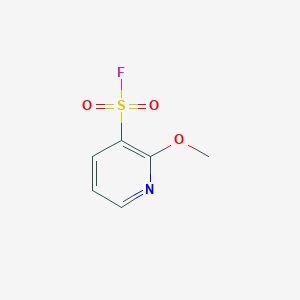
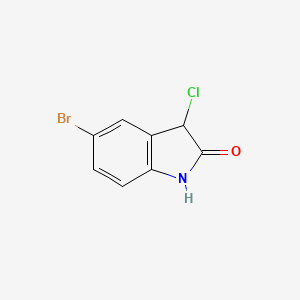
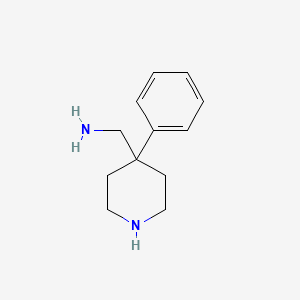
![1-[(Trimethylsilyl)methyl]piperazinedihydrochloride](/img/structure/B13521230.png)
